6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Overview
Description
6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a complex organic compound belonging to the imidazo[1,2-b]pyrazole class This compound features a fused bicyclic structure containing nitrogen atoms, which is characteristic of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyrazole core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that imidazo[1,2-b]pyrazole derivatives exhibit biological activities, such as antimicrobial, antiviral, and anticancer properties. These compounds can interact with various biological targets, making them useful in drug discovery.
Medicine: Due to its potential biological activities, 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile may be explored for therapeutic applications. It could be developed into a drug candidate for treating infections, cancers, or other diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine
Indole derivatives
1,3-Diazole derivatives
Uniqueness: 6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile stands out due to its unique structural features, such as the cyclopropyl group and the ethyl substituent. These modifications can influence its chemical reactivity and biological activity, making it distinct from other compounds in the same class.
Properties
IUPAC Name |
6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-14-5-6-15-11(14)9(7-12)10(13-15)8-3-4-8/h5-6,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZOQOJZLJRGLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CC3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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